2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key features include:
- Position 5: A methyl group, enhancing metabolic stability and modulating electronic properties.
- Position 7: A lactam (-one) group, critical for hydrogen bonding and solubility.
This scaffold is pharmacologically significant due to its versatility in drug design, particularly in antimicrobial, anticancer, and antiparasitic applications .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAHWSSFNAVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
NSC294385, also known as CCG-22924 or 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is a small-molecule inhibitor of RhoA transcriptional signaling. RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and cell cycle progression.
Mode of Action
The compound acts downstream of RhoA and inhibits the Serum Response Factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1), which are involved in RhoA-dependent gene transcription. This inhibition disrupts the transcriptional responses of the Rho pathway, thereby affecting the cellular processes regulated by this pathway.
Biochemical Pathways
The primary biochemical pathway affected by NSC294385 is the RhoA signaling pathway. By inhibiting RhoA-dependent gene transcription, NSC294385 can potentially alter various cellular processes regulated by RhoA, including cell adhesion, migration, and cell cycle progression.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for related compounds. These properties can help predict the absorption, distribution, metabolism, and excretion (ADME) of NSC294385, but further experimental studies are needed to confirm these predictions.
Result of Action
The inhibition of RhoA-dependent gene transcription by NSC294385 can lead to alterations in cellular processes such as cell adhesion, migration, and cell cycle progression. This can potentially affect the growth and metastasis of cancer cells, making NSC294385 a promising lead compound for the development of novel pharmacologic tools to disrupt the Rho pathway in cancer.
Biological Activity
The compound 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 931728-33-5
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC value of 15.3 µM, indicating potent cytotoxicity.
- A549 (lung cancer) : Demonstrated an IC of 22.73 nM against HDAC isoenzymes, suggesting a mechanism involving histone deacetylase inhibition.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Cytotoxicity |
| A549 | 22.73 nM | HDAC inhibition |
Antimicrobial Activity
The compound also shows promising antimicrobial effects against various bacterial strains:
- Staphylococcus aureus : Displayed significant bacteriostatic activity.
- Escherichia coli : Showed notable inhibition of growth.
Studies suggest that the presence of the chlorophenyl group enhances the antibacterial activity of triazole derivatives.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Bacteriostatic |
| Escherichia coli | Inhibition of growth |
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole derivatives have been explored for their potential in other therapeutic areas:
- Anti-inflammatory : Some studies indicate that triazole compounds may reduce inflammation markers.
- Antiviral : Preliminary findings suggest activity against viral infections, although more research is needed to confirm these effects.
Case Studies and Research Findings
-
Anticancer Efficacy Study :
A study published in MDPI demonstrated that derivatives similar to this compound exhibited enhanced anticancer activity through structural modifications. The presence of different substituents on the pyrimidine ring significantly influenced their efficacy against various cancer cell lines . -
Antimicrobial Screening :
A comprehensive screening revealed that compounds with similar structures displayed high antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to improved antimicrobial potency . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 270.71 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Specific melting point data is not widely reported; further studies are needed for precise characterization.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the triazolo-pyrimidine structure can enhance its activity against breast and lung cancer cells. The chlorophenyl group is believed to play a crucial role in increasing potency through enhanced receptor binding.
Antimicrobial Properties
Compounds similar to 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been evaluated for their antimicrobial properties. Preliminary studies suggest that they possess significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
Neurological Research
The compound's structural features suggest potential neuroprotective properties. Research into similar triazolopyrimidine derivatives has indicated effects on neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored:
- Method A : Condensation reactions between chlorophenyl derivatives and methyltriazole intermediates.
- Method B : Cyclization methods involving pyrimidine precursors.
These synthetic strategies not only yield the target compound but also allow for the generation of analogs with potentially enhanced biological activity.
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolopyrimidine derivatives including this compound. The results indicated that certain derivatives showed IC values in the low micromolar range against MCF-7 breast cancer cells. This suggests significant potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
A research team at a leading university evaluated the antimicrobial properties of several triazolopyrimidine compounds. Their findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains, suggesting its potential application in treating bacterial infections.
Comparison with Similar Compounds
Substituent Variations at Position 5
Modifications at position 5 influence electronic properties and steric bulk:
SAR Insights :
Variations at Position 7
The lactam (-one) group is often modified to amines or ethers, altering hydrogen-bonding capacity:
SAR Insights :
Heterocyclic Modifications
Incorporation of thiophene or pyridine rings diversifies interactions:
SAR Insights :
- Thiophene rings enhance aromatic interactions, beneficial for CNS-targeting agents.
- Carboxylic acid derivatives facilitate prodrug strategies .
Q & A
Q. What are the common synthetic routes for synthesizing 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The synthesis typically involves multi-step reactions, including:
- Triazole Ring Formation : Cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes under reflux conditions (e.g., ethanol or dichloromethane) .
- Functionalization : Introduction of the 4-chlorophenyl and methyl substituents via nucleophilic substitution or coupling reactions. For example, APTS (3-aminopropyltriethoxysilane) in ethanol is used as a catalyst in one-pot three-component reactions to optimize regioselectivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and NMR .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and molecular structure (e.g., δ 2.35 ppm for methyl groups, δ 7.4–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in fused-ring systems and hydrogen-bonding networks .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates during coupling reactions .
- Temperature Control : Maintaining 60–80°C during cyclocondensation minimizes side reactions like hydrolysis .
- Catalyst Screening : APTS or silica-supported acids improve regioselectivity in triazole-pyrimidine ring formation .
- Real-Time Monitoring : Use of HPLC or inline FTIR to track reaction progress and adjust parameters dynamically .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy) be resolved?
Approaches to reconcile discrepancies:
- Comparative Bioassays : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. plaque reduction assays for antiviral studies ).
- Structural-Activity Analysis : Compare substituent effects; e.g., 4-chlorophenyl enhances kinase inhibition , while morpholinomethyl groups alter electrochemical redox potentials .
- Metabolic Stability Testing : Assess compound degradation in different biological matrices (e.g., liver microsomes) to rule out false negatives .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to CDK2’s ATP-binding site, guided by crystallographic data (PDB: 7FUF) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., Lys33 and Asp145 in dihydroorotate dehydrogenase) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with inhibitory potency against Plasmodium falciparum .
Q. How do researchers validate the mechanism of action in neurological applications?
- In Vitro Receptor Binding : Radioligand displacement assays (e.g., [³H]GABA for GABAₐ receptor modulation) .
- Kinase Profiling : Screen against panels of 50+ kinases to identify selectivity (e.g., IC₅₀ < 100 nM for CDK2 vs. >1 µM for CDK4) .
- Gene Expression Analysis : RNA-seq to track downstream effects on cell cycle regulators (e.g., p21, cyclin E) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
